molecular formula C20H21F3N2O4S B11139948 Ethyl 1-({5-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}carbonyl)piperidine-4-carboxylate

Ethyl 1-({5-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}carbonyl)piperidine-4-carboxylate

Cat. No.: B11139948
M. Wt: 442.5 g/mol
InChI Key: XFDGVPIAZONZCS-UHFFFAOYSA-N
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Description

ETHYL 1-{5-METHYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOLE-4-CARBONYL}PIPERIDINE-4-CARBOXYLATE is a complex organic compound that features a thiazole ring, a piperidine ring, and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-{5-METHYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOLE-4-CARBONYL}PIPERIDINE-4-CARBOXYLATE typically involves multiple stepsThe piperidine ring is then incorporated through a coupling reaction, and the final esterification step yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-{5-METHYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOLE-4-CARBONYL}PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

ETHYL 1-{5-METHYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOLE-4-CARBONYL}PIPERIDINE-4-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 1-{5-METHYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOLE-4-CARBONYL}PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and piperidine-based molecules. Examples include:

Uniqueness

The uniqueness of ETHYL 1-{5-METHYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOLE-4-CARBONYL}PIPERIDINE-4-CARBOXYLATE lies in its combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C20H21F3N2O4S

Molecular Weight

442.5 g/mol

IUPAC Name

ethyl 1-[5-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carbonyl]piperidine-4-carboxylate

InChI

InChI=1S/C20H21F3N2O4S/c1-3-28-19(27)14-8-10-25(11-9-14)18(26)16-12(2)30-17(24-16)13-4-6-15(7-5-13)29-20(21,22)23/h4-7,14H,3,8-11H2,1-2H3

InChI Key

XFDGVPIAZONZCS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=C(SC(=N2)C3=CC=C(C=C3)OC(F)(F)F)C

Origin of Product

United States

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